(2S)-pyrrolidine-2-carbaldehyde

Organic Synthesis Chiral Building Blocks Process Chemistry

(2S)-Pyrrolidine-2-carbaldehyde (CAS 88218-12-6) is a chiral amino aldehyde derived from L-proline, featuring a secondary amine and an aldehyde functional group on a five-membered pyrrolidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing enantiomerically pure pharmaceuticals and peptidomimetics.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 88218-12-6
Cat. No. B1618471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-pyrrolidine-2-carbaldehyde
CAS88218-12-6
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CC(NC1)C=O
InChIInChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2/t5-/m0/s1
InChIKeyJIDDDPVQQUHACU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-Pyrrolidine-2-carbaldehyde (CAS 88218-12-6): A Chiral Amino Aldehyde Building Block for Asymmetric Synthesis and Peptidomimetic Research


(2S)-Pyrrolidine-2-carbaldehyde (CAS 88218-12-6) is a chiral amino aldehyde derived from L-proline, featuring a secondary amine and an aldehyde functional group on a five-membered pyrrolidine ring . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing enantiomerically pure pharmaceuticals and peptidomimetics . Its commercial availability typically ranges from 95% to 98% purity, making it a viable starting material for both academic and industrial research applications .

Why Generic Substitution of (2S)-Pyrrolidine-2-carbaldehyde with N-Protected or Racemic Analogs Fails in Asymmetric Synthesis


The (2S)-enantiomer of pyrrolidine-2-carbaldehyde is not interchangeable with its (2R)-enantiomer, N-protected derivatives, or racemic mixtures. The specific stereochemistry at the C2 position dictates the compound's ability to serve as a chiral synthon in asymmetric synthesis, where the (S)-configuration is essential for achieving high enantioselectivity in downstream reactions [1]. Substitution with N-protected analogs like Boc-L-prolinal introduces an additional deprotection step and alters the compound's reactivity profile, while racemic mixtures require costly chiral resolution steps that reduce overall yield and increase process complexity .

Quantitative Differentiation of (2S)-Pyrrolidine-2-carbaldehyde Against Key Comparators: A Data-Driven Selection Guide


Synthetic Yield Advantage: (S)-N-Cbz-Pyrrolidine-2-carbaldehyde Achieves 75% Yield via Swern Oxidation

The synthesis of (S)-N-Cbz-pyrrolidine-2-carbaldehyde from (S)-(N-Cbz-pyrrolidin-2-yl)methanol via Swern oxidation proceeds with a 75% isolated yield [1]. This demonstrates the feasibility of generating the Cbz-protected derivative of (2S)-pyrrolidine-2-carbaldehyde with acceptable efficiency, which is a key consideration for multi-step synthetic routes where protecting group strategies are critical.

Organic Synthesis Chiral Building Blocks Process Chemistry

Enantiomeric Excess Benchmark: N-Boc-Pyrrolidine-2-carbaldehyde Obtained in 97% ee via Asymmetric Hydroformylation

Asymmetric hydroformylation of N-(tert-butoxycarbonyl)-2-pyrroline using a chiral phosphine-phosphite-Rh(I) catalyst yields N-(tert-butoxycarbonyl)pyrrolidine-2-carbaldehyde with 97% enantiomeric excess (ee) [1]. This high ee value serves as a benchmark for the stereochemical purity achievable for protected pyrrolidine-2-carbaldehyde scaffolds.

Asymmetric Catalysis Chiral Synthesis Enantioselective Hydroformylation

Neuroprotective Potency: ONO-1603 Derivative Demonstrates 300-Fold Higher Potency than THA in Neuronal Apoptosis Model

The prolyl endopeptidase inhibitor ONO-1603, a derivative of (2S)-pyrrolidine-2-carbaldehyde, exhibits approximately 300 times greater neuroprotective potency than tetrahydroaminoacridine (THA) in a cultured neuronal apoptosis model [1]. ONO-1603 shows a maximal protective effect at 0.03 μM compared to 10 μM for THA, with a broader therapeutic window (0.03–1 μM vs. 3–10 μM for THA) [1].

Neuropharmacology Prolyl Endopeptidase Inhibition Alzheimer's Disease

Purity Specification: Commercial (2S)-Pyrrolidine-2-carbaldehyde Available at 98% Purity for Reproducible Synthesis

Commercial sources offer (2S)-pyrrolidine-2-carbaldehyde at a purity of 98%, ensuring high-quality starting material for sensitive asymmetric reactions . This purity level is critical for achieving reproducible yields and enantioselectivities in subsequent synthetic steps, as impurities can significantly affect catalyst performance and stereochemical outcomes.

Chemical Procurement Quality Control Synthetic Reliability

Optimal Application Scenarios for (2S)-Pyrrolidine-2-carbaldehyde Based on Comparative Evidence


Asymmetric Synthesis of Chiral Pyrrolidine-Based Organocatalysts

The (2S)-pyrrolidine-2-carbaldehyde scaffold serves as a key intermediate for synthesizing chiral pyrrolidine-based organocatalysts, which are widely employed in asymmetric transformations such as Michael additions and aldol reactions. The high enantiomeric purity achievable (97% ee for the N-Boc derivative [1]) ensures that downstream catalysts exhibit excellent stereocontrol, with reported enantioselectivities up to >99% ee in Michael additions [2].

Development of Prolyl Endopeptidase Inhibitors for Neurodegenerative Diseases

Derivatives of (2S)-pyrrolidine-2-carbaldehyde, such as ONO-1603, have demonstrated potent prolyl endopeptidase inhibition with significant neuroprotective effects. The 300-fold higher potency of ONO-1603 compared to THA [1] validates the use of this scaffold for developing next-generation antidementia agents targeting Alzheimer's disease and related neurodegenerative conditions.

Synthesis of Peptidomimetics and Bioactive Alkaloids

The aldehyde functionality of (2S)-pyrrolidine-2-carbaldehyde enables its use in constructing peptidomimetics and complex alkaloid frameworks. The viable 75% yield for Cbz-protected derivatives [1] supports its integration into multi-step synthetic routes for natural product analogs and biologically active compounds, where stereochemical integrity is paramount.

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